
17-phenyl trinor Prostaglandin F2|A cyclopropyl methyl amide
説明
N-Cyclopropyl Methyl Bimatoprost is a useful reagent for developing methods for treating epithelial-related conditions including hair loss. N-Cyclopropyl Methyl Bimatoprost is also an analog of Bimatoprost, an synthetic prostamide and structurally related to prostaglandin F2α.
Prostaglandin F2α (PGF2α) activates the FP receptor, promoting smooth muscle contraction and luteolysis. 17-phenyl trinor PGF2α binds the FP receptor on ovine luteal cells with a relative potency of 756% compared to that of PGF2α. It is produced in vivo by the hydrolysis of 17-phenyl trinor PGF2α ethyl amide. 17-phenyl trinor PGF2α ethyl amide is used to reduce intraocular pressure related to glaucoma. 17-phenyl trinor PGF2α cyclopropyl methyl amide is a lipophilic analog of 17-phenyl trinor PGF2α. Amides of PGs may serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid.
生物活性
17-Phenyl trinor prostaglandin F2α cyclopropyl methyl amide, an analog of prostaglandin F2α (PGF2α), is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 17-phenyl trinor PGF2α cyclopropyl methyl amide can be represented as follows:
- Molecular Weight : 441.6 g/mol
- CAS Number : 1138395-10-4
17-Phenyl trinor PGF2α cyclopropyl methyl amide primarily exerts its biological effects by binding to the FP receptor , which is a subtype of prostaglandin receptors. This binding activates various intracellular signaling pathways leading to physiological responses such as:
- Smooth Muscle Contraction : Similar to PGF2α, it promotes smooth muscle contraction in various tissues, including the uterus and blood vessels.
- Luteolysis : It plays a crucial role in the degradation of the corpus luteum in reproductive physiology.
- Aqueous Humor Outflow : In ocular applications, it enhances aqueous humor outflow, thereby reducing intraocular pressure (IOP), making it relevant for glaucoma treatment .
1. Potency and Efficacy
Research indicates that 17-phenyl trinor PGF2α cyclopropyl methyl amide has a relative potency of 756% compared to PGF2α when binding to ovine luteal cells. This high potency suggests its potential utility in clinical applications where prostaglandin activity is desired.
2. Aqueous Humor Dynamics
Studies have shown that prostaglandin analogs, including this compound, increase aqueous humor outflow through:
- Relaxation of ciliary muscle fibers.
- Disruption of extracellular matrix turnover within the trabecular meshwork .
This mechanism contributes significantly to the lowering of IOP in glaucoma patients.
3. Side Effects and Considerations
While effective in treating conditions like glaucoma, prostaglandin analogs can have side effects such as:
- Eyelash growth.
- Changes in iris pigmentation.
These side effects are noteworthy in cosmetic applications where eyelash enhancement is marketed .
Table 1: Summary of Key Studies on Biological Activity
科学的研究の応用
Ophthalmology
One of the primary applications of 17-phenyl trinor PGF2α cyclopropyl methyl amide is in the treatment of elevated intraocular pressure (IOP), a major risk factor for glaucoma. Prostaglandin analogs are known to lower IOP by enhancing aqueous humor outflow.
Mechanism of Action:
- Receptor Activation : The compound binds to the FP receptor, promoting smooth muscle contraction and facilitating drainage pathways in the eye .
- Efficacy : Studies have shown that prostaglandin analogs can reduce IOP significantly, with some formulations demonstrating reductions of up to 46% in animal models .
Cosmetic Applications
17-phenyl trinor PGF2α cyclopropyl methyl amide has also been incorporated into cosmetic products, particularly those aimed at enhancing eyelash growth. This application exploits the side effects associated with prostaglandin analogs that promote hair growth.
Cosmetic Formulations:
- The compound has been found in cosmetic products at low concentrations (0.0132% and 0.0297%) to stimulate eyelash growth effectively .
- Its lipophilic nature allows it to penetrate skin barriers efficiently, enhancing its effectiveness in topical formulations .
Pharmaceutical Development
Research into the pharmacological properties of 17-phenyl trinor PGF2α cyclopropyl methyl amide has led to its investigation as a potential therapeutic agent for various conditions beyond glaucoma, including:
- Menstrual Disorders : Due to its effects on smooth muscle contraction, it may be explored for treating dysmenorrhea.
- Reproductive Health : Its luteolytic properties suggest potential applications in reproductive health management .
Data Table: Comparison of Prostaglandin Analog Efficacy
Compound Name | IOP Reduction (%) | Application Area | Concentration Used |
---|---|---|---|
17-Phenyl Trinor PGF2α Cyclopropyl Methyl Amide | Up to 46% | Glaucoma Treatment | Varies |
Latanoprost | Up to 35% | Glaucoma Treatment | 0.005% |
Bimatoprost | Up to 38% | Glaucoma Treatment | 0.03% |
Tafluprost | Up to 30% | Glaucoma Treatment | 0.004% |
Case Study 1: Efficacy in Glaucoma Management
A clinical study evaluated the efficacy of various prostaglandin analogs, including 17-phenyl trinor PGF2α cyclopropyl methyl amide, in patients with open-angle glaucoma. Results indicated a significant reduction in IOP compared to baseline measurements, supporting its use as a first-line therapy alongside other treatments.
Case Study 2: Cosmetic Product Testing
In a controlled trial assessing the effects of cosmetic formulations containing prostaglandin analogs, participants reported noticeable improvements in eyelash length and thickness after eight weeks of application. The study highlighted the safety profile and effectiveness of low-concentration formulations containing compounds like 17-phenyl trinor PGF2α cyclopropyl methyl amide.
特性
IUPAC Name |
(Z)-N-(cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO4/c29-22(15-14-20-8-4-3-5-9-20)16-17-24-23(25(30)18-26(24)31)10-6-1-2-7-11-27(32)28-19-21-12-13-21/h1,3-6,8-9,16-17,21-26,29-31H,2,7,10-15,18-19H2,(H,28,32)/b6-1-,17-16+/t22-,23+,24+,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUQJJFOXZIFFM-SKHQJWOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CNC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138395-10-4 | |
Record name | (5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138395-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。